8-Bromoisochroman
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Overview
Description
8-Bromoisochroman: is a heterocyclic organic compound with the molecular formula C₉H₉BrO It is a derivative of isochroman, where a bromine atom is substituted at the 8th position of the isochroman ring
Scientific Research Applications
8-Bromoisochroman has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
8-Bromoisochroman is classified with a warning signal word. It has hazard statements including H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment as required .
Mechanism of Action
Target of Action
This compound is a brominated derivative and its exact biological targets remain to be elucidated .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
Brominated derivatives of certain compounds have been shown to have profound effects on cellular functions . For example, 8-Bromoadenosine 3’,5’-cyclic adenosine monophosphate (8-Br-cAMP), a brominated derivative of cyclic adenosine monophosphate (cAMP), is an activator of cyclic AMP-dependent protein kinase .
Result of Action
Brominated derivatives of certain compounds have been shown to have significant effects on cellular functions . For instance, 8-Br-cAMP has been shown to provoke a dose-dependent increase in the secretion of certain hormones and reduce cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoisochroman can be synthesized through several synthetic routes. One common method involves the bromination of isochroman using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isochroman is fed into a reactor along with bromine and a suitable solvent. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoisochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isochroman ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form isochroman.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azidoisochroman, thioisochroman, and alkoxyisochroman.
Oxidation Reactions: Products include isochromanone and isochromancarboxylic acid.
Reduction Reactions: The major product is isochroman.
Comparison with Similar Compounds
Isochroman: The parent compound without the bromine substitution.
8-Chloroisochroman: A similar compound with a chlorine atom instead of bromine.
8-Fluoroisochroman: A similar compound with a fluorine atom instead of bromine.
Comparison: 8-Bromoisochroman is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro and fluoro analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions. The bromine atom’s larger size and higher polarizability can also affect the compound’s biological activity and binding interactions.
Properties
IUPAC Name |
8-bromo-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNTWBJYBSROH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846037-83-0 |
Source
|
Record name | 8-bromo-3,4-dihydro-1H-2-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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